molecular formula C18H12F2O2 B8553195 1,3-Bis(3-fluorophenoxy)benzene CAS No. 500577-27-5

1,3-Bis(3-fluorophenoxy)benzene

Cat. No. B8553195
M. Wt: 298.3 g/mol
InChI Key: VHICWQWFWJYIPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06933411B2

Procedure details

In a nitrogen atmosphere, 76.4 g (0.693 mole) of resorcinol, 382 g (3.34 mole) of m-difluorobenzene, 500 g (3.62 mole) of potassium carbonate and 1 liter of 1,3-dimethyl-2-imidazolidinone (abbreviated to DMI hereinafter) were placed in a 3-liter SUS autoclave, and the autoclave was closed. Then, the reaction vessel was purged with nitrogen, and the internal temperature was raised up to 220° C. with stirring. The contents in the reaction vessel were stirred for 20 hours under heating at 220° C. During the stirring, the internal pressure was not more than 0.7 MPa. The progress of the reaction was confirmed by high performance liquid chromatography (HPLC). The intermediate product, 3-(3fluorophenoxy)phenol almost disappeared at this time. After cooling to room temperature, the reaction mixture was filtered to separate a salt. To the resulting filtrate, 1 liter of toluene and 2 liters of water were added. Then, liquid separation was carried out to obtain an organic phase. The organic phase was washed with 1 liter of a 5% sodium hydroxide aqueous solution and then washed with 1 liter of water. The solvent and the starting difluorobenzene were distilled off under reduced pressure, and then quantitative determination was made by HPLC. As a result, the reaction yield of 1,3-bis(3-fluorophenoxy)benzene was 63%. The resulting crude compound was purified by vacuum distillation (bp 190° C./6.5 hPa) to obtain 109 g (0.365 mole, purity (HPLC): 99%, yield: 53%) of 1,3-bis(3-fluorophenoxy)benzene as a colorless oily product. The structure and the properties of the compound are as follows.
Quantity
76.4 g
Type
reactant
Reaction Step One
Quantity
382 g
Type
reactant
Reaction Step Two
Quantity
500 g
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)O.F[C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([F:16])[CH:11]=1.[C:17](=[O:20])([O-])[O-].[K+].[K+]>CN1CCN(C)C1=O>[F:16][C:12]1[CH:11]=[C:10]([CH:15]=[CH:14][CH:13]=1)[O:5][C:4]1[CH:6]=[CH:7][CH:8]=[C:1]([O:20][C:17]2[CH:15]=[CH:10][CH:11]=[C:12]([F:16])[CH:13]=2)[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
76.4 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Step Two
Name
Quantity
382 g
Type
reactant
Smiles
FC1=CC(=CC=C1)F
Step Three
Name
Quantity
500 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
CN1C(N(CC1)C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
220 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the autoclave was closed
CUSTOM
Type
CUSTOM
Details
Then, the reaction vessel was purged with nitrogen
STIRRING
Type
STIRRING
Details
The contents in the reaction vessel were stirred for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
under heating at 220° C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to separate a salt
ADDITION
Type
ADDITION
Details
To the resulting filtrate, 1 liter of toluene and 2 liters of water were added
CUSTOM
Type
CUSTOM
Details
Then, liquid separation
CUSTOM
Type
CUSTOM
Details
to obtain an organic phase
WASH
Type
WASH
Details
The organic phase was washed with 1 liter of a 5% sodium hydroxide aqueous solution
WASH
Type
WASH
Details
washed with 1 liter of water
DISTILLATION
Type
DISTILLATION
Details
The solvent and the starting difluorobenzene were distilled off under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The resulting crude compound was purified by vacuum distillation (bp 190° C./6.5 hPa)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(OC2=CC(=CC=C2)OC2=CC(=CC=C2)F)C=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.365 mol
AMOUNT: MASS 109 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 52.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.